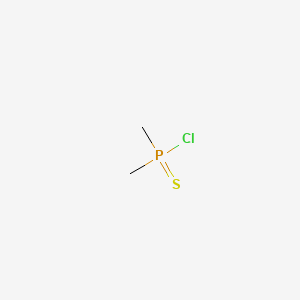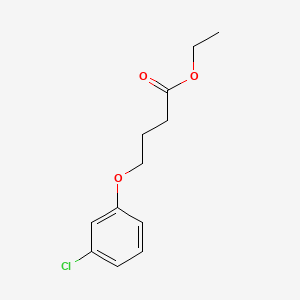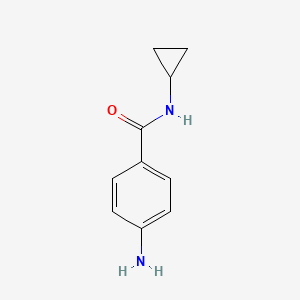
Dimethylphosphinothioic chloride
Overview
Description
Dimethylphosphinothioic chloride (CAS: 993-12-4) is an organophosphorus compound with the molecular formula C₂H₆ClPS. It is a colorless to almost colorless liquid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pesticides and pharmaceuticals .
Mechanism of Action
Target of Action
Dimethylphosphinothioic chloride, also known as Phosphinothioic chloride, dimethyl-, Dimethylthiophosphinic chloride, or Dimethylthiophosphinoyl Chloride, is primarily used as an intermediate in the production of pesticides . The primary targets of this compound are the pests that these pesticides are designed to control.
Mode of Action
As a phosphorus-containing compound, it may interfere with the nervous system of pests, leading to their elimination .
Biochemical Pathways
It’s known that many organophosphorus compounds exert their effects by inhibiting acetylcholinesterase, an essential enzyme for nerve function in insects and mammals .
Result of Action
The primary result of the action of this compound, when used in the synthesis of pesticides, is the elimination of pests. The compound can disrupt the normal functioning of the pests’ nervous system, leading to their death .
Biochemical Analysis
Biochemical Properties
Phosphinothioic chloride, dimethyl- plays a significant role in biochemical reactions, particularly in the synthesis of organophosphorus compounds. It interacts with various enzymes and proteins, including acetylcholinesterase and butyrylcholinesterase. These interactions typically involve the inhibition of enzyme activity, leading to the accumulation of acetylcholine in synaptic clefts . This inhibition is crucial in the development of certain pesticides, as it disrupts the nervous system of pests.
Cellular Effects
Phosphinothioic chloride, dimethyl- affects various types of cells and cellular processes. It influences cell function by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine. This accumulation can disrupt cell signaling pathways, gene expression, and cellular metabolism . In particular, the disruption of acetylcholine signaling can lead to overstimulation of neurons, resulting in neurotoxicity.
Molecular Mechanism
The molecular mechanism of phosphinothioic chloride, dimethyl- involves the inhibition of acetylcholinesterase and butyrylcholinesterase. The compound binds to the active site of these enzymes, preventing the hydrolysis of acetylcholine . This binding interaction leads to the accumulation of acetylcholine, which can cause prolonged stimulation of neurons and subsequent neurotoxicity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phosphinothioic chloride, dimethyl- can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause persistent inhibition of acetylcholinesterase, leading to prolonged neurotoxic effects.
Dosage Effects in Animal Models
The effects of phosphinothioic chloride, dimethyl- vary with different dosages in animal models. At low doses, the compound can cause mild inhibition of acetylcholinesterase, leading to minor disruptions in neurotransmission . At high doses, it can cause severe neurotoxicity, characterized by symptoms such as convulsions, respiratory distress, and even death. The threshold for these toxic effects varies among different animal species.
Metabolic Pathways
Phosphinothioic chloride, dimethyl- is involved in several metabolic pathways, primarily related to its role as an acetylcholinesterase inhibitor. It interacts with enzymes such as cytochrome P450, which can metabolize the compound into various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, phosphinothioic chloride, dimethyl- is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments. This distribution is crucial for its biological activity, as it determines the sites of enzyme inhibition and neurotoxicity.
Subcellular Localization
Phosphinothioic chloride, dimethyl- is primarily localized in the cytoplasm and synaptic clefts of neurons . Its activity and function are influenced by its subcellular localization, as it needs to be in proximity to acetylcholinesterase and butyrylcholinesterase to exert its inhibitory effects. Post-translational modifications and targeting signals can also affect its localization and activity within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylphosphinothioic chloride can be synthesized through several methods:
Methanol Alkali Method: This involves the reaction of methanol and trichlorophosphine at 0°C in a methanol solution to produce O-methylthiophosphoryl dichloride. This intermediate is then further reacted with methanol at 0°C to yield phosphinothioic chloride, dimethyl-.
Methanol Sodium Method: This method involves the reaction of trichlorophosphine with sodium methoxide.
Phosphorus Pentasulfide Method: This involves the reaction of phosphorus pentasulfide with methanol to produce O,O’-dimethyl dithiophosphate, which is then chlorinated to yield phosphinothioic chloride, dimethyl-.
Industrial Production Methods
Industrial production typically follows the methanol alkali method due to its efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethylphosphinothioic chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding phosphinothioates.
Oxidation Reactions: It can be oxidized to form phosphinothioic acid derivatives.
Reduction Reactions: It can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
Substitution Reactions: Phosphinothioates and phosphinothioamides.
Oxidation Reactions: Phosphinothioic acids.
Reduction Reactions: Phosphine derivatives.
Scientific Research Applications
Dimethylphosphinothioic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for studying biological pathways involving phosphorus.
Medicine: It is used in the synthesis of pharmaceuticals, particularly those involving organophosphorus intermediates.
Industry: It is used in the production of pesticides, flame retardants, and plasticizers.
Comparison with Similar Compounds
Dimethylphosphinothioic chloride can be compared with other similar compounds such as:
Phosphinothioic chloride, diethyl-: Similar in structure but with ethyl groups instead of methyl groups. It has different reactivity and applications.
Phosphinothioic chloride, diphenyl-: Contains phenyl groups, leading to different chemical properties and uses.
Phosphinothioic chloride, methyl-ethyl-: A mixed alkyl derivative with unique reactivity compared to the dimethyl compound.
This compound is unique due to its specific reactivity and applications in the synthesis of various organophosphorus compounds, making it a valuable intermediate in both research and industry .
Properties
IUPAC Name |
chloro-dimethyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClPS/c1-4(2,3)5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOLAPHJCTVIEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=S)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClPS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075439 | |
| Record name | Phosphinothioic chloride, dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
993-12-4 | |
| Record name | Dimethylphosphinothioyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=993-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylthiophosphinic chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphinothioic chloride, dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylthiophosphinic chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLTHIOPHOSPHINIC CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ4MR8AA6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Dimethylthiophosphinic chloride used for derivatization in analytical chemistry?
A: Dimethylthiophosphinic chloride reacts with specific functional groups like amines and hydroxyls to form stable derivatives. These derivatives exhibit desirable properties for analysis techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Specifically, they demonstrate good chromatographic behavior and produce abundant molecular ions, enhancing detection sensitivity and specificity, even at trace levels [, , ].
Q2: Can you give specific examples of how Dimethylthiophosphinic chloride has been utilized in analytical methods?
A2: Certainly. Researchers have successfully employed Dimethylthiophosphinic chloride for:
- Aniline quantification: A method was developed to determine aniline levels in serum and urine using Dimethylthiophosphinic chloride derivatization coupled with GC-MS analysis [].
- Prostaglandin analysis: Dimethylthiophosphinic chloride enabled the derivatization of prostaglandins for analysis via Supercritical Fluid Chromatography with a phosphorus-selective detector [].
Q3: The research mentions "selected ion monitoring" (SIM). How does this relate to Dimethylthiophosphinic chloride derivatization?
A: SIM is a highly sensitive and specific mass spectrometry technique. The derivatives formed by reacting Dimethylthiophosphinic chloride with target compounds, like aniline or ephedrine, yield abundant molecular ions during mass spectrometry. By selectively monitoring these specific ions, SIM significantly improves the detection limit for these compounds [].
Q4: Aside from analytical applications, has Dimethylthiophosphinic chloride been used for other purposes?
A: Yes, research indicates its potential in developing chemical probes. For example, a resorufin-based probe utilizing a Dimethylthiophosphinic chloride protecting group demonstrated high selectivity for mercury ions (Hg2+) []. This selectivity allowed for the colorimetric detection of mercury levels in urine, offering a potentially simpler alternative to traditional methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate](/img/structure/B1345104.png)













